Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate
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Overview
Description
Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate is an organoboron compound with the molecular formula C6H4BF4KO. It is known for its stability and versatility in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate typically involves the reaction of 5-fluoro-2-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a suitable solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Methanol, ethanol, or water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate is unique compared to other similar compounds due to its stability and reactivity under mild conditions. Similar compounds include:
Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Potassium trifluoro(4-fluoro-3-hydroxyphenyl)borate: Another similar compound with distinct properties and uses.
Properties
IUPAC Name |
potassium;trifluoro-(5-fluoro-2-hydroxyphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4O.K/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3,12H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCIRTAPMRRUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)F)O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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